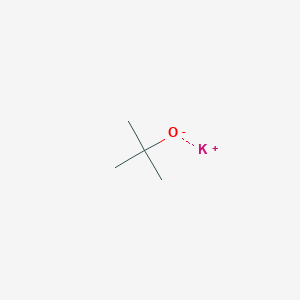

Potassium tert-butoxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

865-47-4 |

|---|---|

Molecular Formula |

C4H10O.K C4H10KO |

Molecular Weight |

113.22 g/mol |

IUPAC Name |

potassium;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3; |

InChI Key |

XAEBTCPOZVEMHR-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)[O-].[K+] |

Canonical SMILES |

CC(C)(C)[O-].[K+] |

Other CAS No. |

865-47-4 |

physical_description |

Dry Powder, Liquid Light yellow solid; [Sigma-Aldrich MSDS] |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

tert-Butyl Alcohol Potassium Salt; 2-Methyl-2-propanol Potassium Salt; Potassium 1,1-Dimethylethoxide; Potassium 2-Methylpropan-2-olate; Potassium t-Butoxide; Potassium tert-Butanolate; Potassium tert-Butylate; tert-Butanol Potassium Salt; tert-Butox |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties of Solid Potassium tert-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of solid potassium tert-butoxide. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and process development.

Core Physical Properties at a Glance

This compound, a strong, non-nucleophilic base, is a white to off-white solid that is highly reactive, particularly with water and atmospheric moisture.[1][2] Its utility in organic synthesis is largely dictated by its physical characteristics, which are summarized below.

Data Presentation: Quantitative Physical Properties

| Property | Value | Units | Notes and Conditions | Citations |

| Molecular Formula | C₄H₉KO | - | - | [3] |

| Molecular Weight | 112.21 | g/mol | - | [3][4] |

| Appearance | White to off-white crystalline solid/powder | - | Hygroscopic | [1][5] |

| Odor | Faint, slightly alcoholic | - | - | [2] |

| Melting Point | 256 - 258 | °C | Decomposes | [4] |

| Boiling Point | Sublimes at 220 °C (at 1 mmHg) | °C | Sublimes under vacuum | |

| Density | 0.910 - 1.19 | g/cm³ | At 20 °C | [5][6] |

| Crystal Structure | Tetrameric cubane-type cluster | - | In the solid state and non-polar solvents | [3][7] |

| pKa of Conjugate Acid (tert-butanol) | ~17-19 | - | In H₂O | [1] |

| Solubility in Tetrahydrofuran (THF) | 25.0 | g/100 g | At 25-26 °C | |

| Solubility in Diethyl Ether | 4.34 | g/100 g | At 25-26 °C | [3] |

| Solubility in Toluene | 2.27 | g/100 g | At 25-26 °C | [3] |

| Solubility in Hexane | 0.27 | g/100 g | At 25-26 °C | [3] |

| Water Solubility | Reacts violently | - | Hydrolyzes to form potassium hydroxide (B78521) and tert-butanol | [8] |

Experimental Protocols

Given the air and moisture sensitivity of this compound, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon), typically within a glovebox.

Determination of Melting Point

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation (in a glovebox):

-

A small amount of finely powdered, dry this compound is loaded into a capillary tube (sealed at one end).

-

The sample is packed to a height of 2-3 mm by gently tapping the tube.

-

-

Apparatus Setup:

-

A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

-

The capillary tube is placed in the heating block of the apparatus.

-

-

Measurement:

-

The sample is heated rapidly to approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this range.

-

Determination of Density (Solid)

The density of solid this compound can be determined by the gas pycnometry method, which is suitable for powders and avoids contact with reactive liquids.

Methodology:

-

Sample Preparation (in a glovebox):

-

A known mass of solid this compound is accurately weighed using an analytical balance.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

-

Apparatus Setup:

-

A helium pycnometer is used. The instrument is purged with helium to ensure an inert atmosphere.

-

The volume of the empty sample chamber is calibrated.

-

-

Measurement:

-

The sample chamber containing the this compound is sealed.

-

Helium is introduced into the chamber, and the pressure is recorded.

-

The gas is then expanded into a reference chamber of known volume, and the final pressure is measured.

-

The volume of the solid is calculated based on the pressure difference using the ideal gas law.

-

The density is calculated by dividing the mass of the sample by its measured volume.

-

Determination of Solubility

The solubility of this compound in various organic solvents is determined by preparing a saturated solution and measuring the concentration of the dissolved solid.

Methodology:

-

Preparation of Saturated Solution (in a glovebox):

-

An excess amount of solid this compound is added to a known volume of the desired anhydrous solvent (e.g., THF, hexane) in a sealed vial.

-

The mixture is stirred at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24 hours).

-

-

Sample Analysis:

-

The saturated solution is allowed to stand undisturbed for any undissolved solid to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.

-

The solvent is evaporated from the withdrawn sample under vacuum.

-

The mass of the remaining solid this compound is determined by weight.

-

The solubility is then calculated and expressed as grams of solute per 100 grams of solvent.

-

Crystal Structure Determination

The tetrameric cubane-type cluster structure of this compound is determined by single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth:

-

Single crystals suitable for X-ray diffraction are grown by slow cooling or solvent evaporation of a saturated solution of this compound in a suitable solvent system (e.g., THF/pentane) at low temperatures (e.g., -20 °C).[3]

-

-

Crystal Mounting (in a glovebox):

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

-

Data Collection:

-

The mounted crystal is placed on the X-ray diffractometer.

-

A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

The structural model is refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.

-

Visualizations

Logical Relationship of Physical Properties

Caption: Figure 1: Interrelation of Physical Properties of Solid this compound.

Experimental Workflow for Physical Property Determination

Caption: Figure 2: General Workflow for Physical Property Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Enabling LIFDI-MS measurements of highly air sensitive organometallic compounds: a combined MS/glovebox technique - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. www-odp.tamu.edu [www-odp.tamu.edu]

- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility of Potassium tert-Butoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of potassium tert-butoxide (KOtBu), a pivotal non-nucleophilic strong base in organic synthesis. Understanding its solubility across a range of organic solvents is critical for reaction optimization, process development, and safety in both academic research and the pharmaceutical industry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to elucidate key processes.

Core Concepts in this compound Solubility

This compound is a white to off-white, hygroscopic crystalline solid that is highly reactive.[1][2] Its solubility is a key factor in its efficacy as a reagent, influencing reaction rates, yields, and the stereochemical outcome of chemical transformations. The choice of solvent can dramatically alter the aggregation state and basicity of the alkoxide.[1][3] In non-polar solvents, it tends to exist as a less reactive cubane-type tetrameric cluster, while polar aprotic solvents can break up this cluster, leading to more "naked" and highly basic tert-butoxide ions.[1][4]

Quantitative Solubility Data

The solubility of this compound varies significantly with the polarity and coordinating ability of the organic solvent. The following table summarizes the available quantitative data for a range of common solvents at ambient temperature.

| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic Ether | 25.0 | 25-26 | [1][5][6][7] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic Ether | 4.34 | 25-26 | [1][5][6][7] |

| tert-Butanol | (CH₃)₃COH | Polar Protic Alcohol | 17.8 | 25 | [5] |

| Toluene | C₇H₈ | Non-polar Aromatic | 2.27 | 25-26 | [1][5][6][7] |

| Hexane | C₆H₁₄ | Non-polar Aliphatic | 0.27 | 25-26 | [1][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Highly Soluble | Ambient | [8] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Highly Soluble | Ambient | [8] |

Experimental Protocols

The accurate determination of the solubility of an air- and moisture-sensitive compound like this compound requires meticulous experimental technique under an inert atmosphere. The following is a detailed gravimetric method for this purpose.

Protocol 1: Gravimetric Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity, e.g., sublimed)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen, high purity)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Thermostatic bath

-

Inert atmosphere glovebox

-

Syringes and needles (oven-dried)

-

Cannula (double-tipped needle)

-

Pre-weighed, oven-dried glass vials with septa

-

Analytical balance (located inside the glovebox or with an inert atmosphere chamber)

-

Filtration apparatus suitable for air-sensitive materials (e.g., a filter cannula or a Schlenk filter)

Methodology:

-

Preparation of Saturated Solution:

-

Inside a glovebox, add an excess of finely ground this compound to a Schlenk flask containing a known volume of the anhydrous solvent and a magnetic stir bar.

-

Seal the flask and remove it from the glovebox.

-

Place the flask in a thermostatic bath set to the desired temperature and stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Using a filter cannula under a positive pressure of inert gas, carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, oven-dried vial.

-

Seal the vial with a septum.

-

-

Gravimetric Analysis:

-

Transfer the sealed vial containing the saturated solution back into the glovebox.

-

Determine the mass of the vial and the solution using an analytical balance.

-

Carefully unseal the vial and place it in a vacuum oven (located inside or connected to the glovebox) at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Once all the solvent has evaporated, cool the vial to ambient temperature under vacuum and then weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + solid residue)

-

Mass of the solute = (Mass of vial + solid residue) - Mass of the empty vial

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps.

Caption: Workflow for Gravimetric Solubility Determination.

The following diagram illustrates the logical flow for selecting a solvent for a reaction based on the required properties of this compound.

Caption: Solvent Selection Logic for KOtBu Reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound | 865-47-4 [chemicalbook.com]

- 7. This compound CAS#: 865-47-4 [m.chemicalbook.com]

- 8. sarchemlabs.com [sarchemlabs.com]

A Comprehensive Technical Guide to the Safe Handling of Potassium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for potassium tert-butoxide (KOtBu). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risks associated with this highly reactive and hazardous compound.

Hazard Identification and Classification

This compound is a strong, non-nucleophilic base widely used in organic synthesis. However, its utility is matched by its significant hazards, which necessitate stringent safety protocols.[1][2] It is classified as a flammable solid that can self-heat in large quantities and may catch fire.[3][4] It is also corrosive and causes severe skin burns and eye damage.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Signal Word |

| Flammable Solids | Category 1 | H228: Flammable solid[3][5][7][8] | Danger |

| Self-heating Substances and Mixtures | Category 2 | H252: Self-heating in large quantities; may catch fire[3][4][5] | Danger |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage[3][5][7][8] | Danger |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[5] | Danger |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7] | Warning |

| Substances and mixtures which in contact with water emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously[9][10] | Danger |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C4H9KO[3] |

| Molecular Weight | 112.21 g/mol [3] |

| Appearance | White to off-white, hygroscopic powder[11][12] |

| Melting Point | 256-258 °C (decomposes) |

| Solubility | Reacts violently with water[11][13][14]; Soluble in organic solvents like THF[1] |

| Vapor Pressure | 0.975 mmHg @ 220 °C[11] |

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against the hazards of this compound. The following PPE is mandatory when handling this substance:

-

Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes and dust.[3][9][10]

-

Skin Protection : A flame-retardant lab coat and a chemical-resistant apron should be worn.[9] Full-body protection may be necessary for large-scale operations.[15]

-

Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before each use and disposed of properly after handling.[3][10]

-

Respiratory Protection : When there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (P100) is necessary.[11] For higher concentrations or in situations with inadequate ventilation, a full-face supplied-air respirator may be required.[3][9]

Safe Handling and Storage Protocols

Strict protocols for handling and storage are essential to prevent accidents and exposure.

Handling

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Inert Atmosphere : Due to its reactivity with air and moisture, it should be handled under an inert atmosphere of nitrogen or argon.[13][16]

-

Ignition Sources : Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[3][13] Use non-sparking tools for handling.[11]

-

Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[11] Wash hands thoroughly after handling.[11]

Storage

-

Containers : Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][13][16]

-

Incompatible Materials : Store away from incompatible materials such as water, acids, alcohols, oxidizing agents, and chlorinated solvents.[11][13]

-

Fireproof Cabinet : For smaller quantities, storage in an indoor fireproof cabinet is recommended.[11]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing during transport to the hospital. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : For small fires, use dry chemical powder, soda ash, lime, or sand.[9][13] For larger fires, alcohol-resistant foam or a water spray can be used, but with extreme caution as this compound reacts violently with water.[7][11]

-

Unsuitable Extinguishing Media : Do NOT use water directly on the material as it reacts to produce flammable gas.[13][14]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][13]

Spill and Leak Procedures

-

Minor Spills : Evacuate the area and eliminate all ignition sources.[11] Wearing appropriate PPE, cover the spill with dry earth, sand, or another non-combustible material.[11] Use non-sparking tools to collect the material into a suitable container for disposal.[11]

-

Major Spills : Evacuate the area and move upwind.[11] Alert emergency responders.[11] Prevent the spill from entering drains or waterways.[3]

Reactivity and Stability

This compound is a highly reactive compound.

-

Reactivity with Water : It reacts violently with water to form tert-butyl alcohol and potassium hydroxide, releasing significant heat and potentially flammable gases.[13][16]

-

Air Sensitivity : It is sensitive to air and can self-heat, potentially leading to spontaneous combustion.[6][11]

-

Incompatible Materials : It is incompatible with strong acids, alcohols, oxidizing agents, reducing agents, and chlorinated solvents.[11][13]

-

Hazardous Decomposition Products : Upon decomposition, it can produce carbon oxides and potassium oxides.[3][9]

Experimental Protocols

Detailed experimental protocols involving this compound should always be developed with a thorough risk assessment. A general protocol for its use as a base in a reaction is as follows:

-

Preparation : Ensure the reaction setup (glassware, stir bars, etc.) is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

-

Reagent Handling : In a glovebox or under a positive flow of inert gas, weigh the required amount of this compound into a dry flask.

-

Solvent Addition : Add a dry, aprotic solvent (e.g., THF, diethyl ether) via cannula or syringe.

-

Reaction Initiation : Cool the solution to the desired temperature (e.g., with an ice bath) before slowly adding the substrate via syringe or dropping funnel.

-

Reaction Monitoring : Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Workup : Upon completion, quench the reaction carefully by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) at a low temperature.

-

Extraction and Purification : Proceed with standard aqueous workup and purification procedures.

Note: This is a generalized protocol. Specific reaction conditions will vary. Always consult the relevant literature and perform a thorough hazard analysis before conducting any experiment.

Visualizations

Hazard Relationship Diagram

Caption: Logical relationships of this compound's primary hazards and required safety precautions.

Spill Cleanup Workflow

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Potassium t-Butoxide [commonorganicchemistry.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. kishida.co.jp [kishida.co.jp]

- 5. This compound | C4H10O.K | CID 86639980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.uga.edu [research.uga.edu]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. lobachemie.com [lobachemie.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. sarchemlabs.com [sarchemlabs.com]

Mastering the Handling of a Powerful Reagent: A Technical Guide to the Hygroscopic Nature and Storage of Potassium tert-butoxide

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the handling and storage of potassium tert-butoxide, a critical reagent in organic synthesis. This in-depth whitepaper addresses the compound's significant hygroscopic nature, providing essential data, detailed experimental protocols, and visualizations to ensure its effective and safe use in the laboratory.

This compound (KOt-Bu) is a strong, non-nucleophilic base widely employed in the pharmaceutical and chemical industries for reactions such as deprotonation, elimination, and catalysis.[1] However, its utility is intrinsically linked to its high reactivity with atmospheric moisture, a characteristic that can compromise its efficacy and lead to inconsistent experimental results. This guide offers a deep dive into the science behind its moisture sensitivity and the best practices for its management.

The Hygroscopic Nature of this compound: A Double-Edged Sword

This compound is a white to off-white crystalline solid that readily absorbs moisture from the air.[1] This hygroscopicity is a significant concern as the compound reacts exothermically and violently with water to form tert-butyl alcohol and potassium hydroxide.[1] This reaction not only depletes the active reagent but also introduces impurities that can interfere with sensitive chemical transformations.

The presence of moisture can significantly impact the purity and reactivity of this compound. The formation of potassium hydroxide, a strong but nucleophilic base, can lead to undesired side reactions and affect the stereoselectivity and yield of the desired product. Therefore, maintaining anhydrous conditions is paramount for achieving reproducible and reliable results in reactions utilizing this reagent.

Quantitative Data on Moisture Absorption

While the hygroscopic nature of this compound is well-documented, specific quantitative data on the rate of water absorption at various relative humidity (RH) levels is not extensively available in public literature. However, based on the known reactivity of alkali metal alkoxides, it can be inferred that significant moisture uptake occurs rapidly upon exposure to the atmosphere. The following table summarizes the key physicochemical properties of this compound relevant to its handling and storage.

| Property | Value | Reference |

| Chemical Formula | KOC(CH₃)₃ | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Hygroscopicity | Very hygroscopic | [1] |

| Reactivity with Water | Reacts violently and exothermically | [1] |

| Decomposition Products with Water | tert-butyl alcohol and potassium hydroxide | [1] |

| Recommended Storage | Cool, dry, well-ventilated area under inert atmosphere (Nitrogen or Argon) | [1] |

Experimental Protocols

To ensure the integrity of this compound, rigorous handling and analytical procedures are necessary. The following sections provide detailed methodologies for determining moisture content and for the safe handling and storage of this reactive compound.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content of this compound. The following is a generalized protocol that should be adapted to specific laboratory conditions and equipment.

Principle: The Karl Fischer reaction is a quantitative chemical reaction between water, iodine, sulfur dioxide, and a base in an alcohol solvent. The endpoint is detected potentiometrically.

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric)

-

Inert atmosphere glovebox or glove bag

-

Dry glassware (oven-dried at >120°C for at least 2 hours and cooled in a desiccator)

-

Analytical balance

Reagents:

-

Anhydrous methanol (B129727) or other suitable Karl Fischer solvent

-

Karl Fischer titrant

-

Nitrogen or Argon gas (high purity)

Procedure:

-

System Preparation: Purge the Karl Fischer titration vessel with dry nitrogen or argon to eliminate atmospheric moisture.

-

Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, low-drift endpoint with the Karl Fischer titrant to neutralize any residual water in the solvent.

-

Sample Preparation (under inert atmosphere):

-

Transfer an appropriate amount of this compound (typically 0.1-0.5 g, accurately weighed) into a pre-dried vial inside a glovebox.

-

Seal the vial to prevent exposure to moisture during transfer.

-

-

Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned Karl Fischer titration vessel.

-

Titration: Start the titration immediately. The instrument will automatically dispense the Karl Fischer titrant until the endpoint is reached.

-

Calculation: The water content is calculated automatically by the instrument based on the volume of titrant consumed and the weight of the sample.

Standard Operating Procedure for Handling and Storage

Proper handling and storage are critical to maintain the quality and reactivity of this compound.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Flame-retardant lab coat

-

Chemically resistant gloves (e.g., nitrile or neoprene)

Handling:

-

Inert Atmosphere: All manipulations of solid this compound should be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.

-

Transfer: Use dry, clean spatulas and glassware. When transferring the solid, minimize the time the container is open. For frequent use, consider transferring smaller, workable quantities into separate, sealed containers to avoid repeated exposure of the main stock.

-

Solutions: Solutions of this compound should be prepared using anhydrous solvents and handled using syringe techniques under an inert atmosphere.

Storage:

-

Container: Store this compound in its original, tightly sealed container. Specialized packaging, such as Sure/Seal™ bottles, is recommended for maintaining an inert atmosphere.

-

Environment: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.

-

Inert Gas Blanket: For long-term storage or after opening, it is advisable to blanket the container with a dry, inert gas like nitrogen or argon before resealing.

Visualizing Key Processes

To further clarify the critical aspects of handling this compound, the following diagrams illustrate the hydrolysis reaction, the recommended workflow for handling and storage, and a decision tree for its use based on its condition.

Caption: Reaction of this compound with water.

Caption: Recommended workflow for handling and storage.

Caption: Decision-making for the use of this compound.

By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with the hygroscopic nature of this compound, ensuring the integrity of their experiments and the quality of their results. This will ultimately contribute to more efficient and successful drug development and chemical synthesis endeavors.

References

Spectroscopic Profile of Potassium tert-butoxide: A Technical Guide for Researchers

A comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of potassium tert-butoxide, including experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound (KOtBu), a pivotal reagent in organic synthesis. Understanding its spectral signature is crucial for reaction monitoring, quality control, and mechanistic studies. This document summarizes key quantitative data, outlines detailed experimental methodologies for obtaining high-quality spectra, and presents a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of this compound. Due to the compound's hygroscopic and air-sensitive nature, proper sample handling is paramount for acquiring accurate data.

Data Summary

The NMR spectroscopic data for this compound is presented in the tables below. The chemical shifts are influenced by the solvent, concentration, and the aggregation state of the alkoxide.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| Deuterium Oxide (D₂O) | 1.251[1] | Singlet | (CH ₃)₃COK |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Not readily available in the reviewed literature | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Assignment |

| Deuterium Oxide (D₂O) | Not readily available in the reviewed literature | - |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Not readily available in the reviewed literature | - |

Note: While this compound is frequently used as a reagent in NMR studies conducted in DMSO-d₆, the specific chemical shifts for the compound itself in this solvent were not explicitly reported in the surveyed literature. The data in D₂O should be used with the understanding that the compound will be partially or fully hydrolyzed to tert-butanol.

Experimental Protocol for NMR Analysis

Given the reactivity of this compound, all sample preparations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.

Instrumentation:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

NMR Tubes: J. Young NMR tubes or standard NMR tubes with a secure cap, dried in an oven and cooled under an inert atmosphere.

Sample Preparation (in a Glovebox):

-

Place a small amount (typically 5-10 mg) of this compound powder into a clean, dry vial.

-

Add approximately 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, stored over molecular sieves) to the vial.

-

Gently agitate the vial to dissolve the solid. Due to potential solubility issues and aggregation, sonication may be carefully applied.

-

Using a clean pipette, transfer the solution into the NMR tube.

-

Securely seal the NMR tube before removing it from the glovebox.

Data Acquisition Parameters (Example for ¹H NMR):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

-

Reference: The residual solvent peak can be used as an internal reference (e.g., DMSO-d₅ at 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the bonds within this compound, particularly the C-H and C-O bonds.

Data Summary

The characteristic IR absorption frequencies for the tert-butoxy (B1229062) group are summarized below. These values are indicative of the key functional groups present in the molecule.

Table 3: Key IR Absorption Frequencies for the tert-Butoxy Group

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretching | 2985 - 2965 | Strong |

| C-H Bending (asymmetric) | 1480 - 1460 | Medium |

| C-H Bending (symmetric) | 1390 - 1365 | Strong, often a doublet |

| C-O Stretching | 1260 - 1180 | Strong |

| C-C Skeletal Vibrations | 1050 - 970 | Medium to Strong |

Note: The exact peak positions can be influenced by the physical state of the sample (solid-state packing effects) and the sample preparation method.

Experimental Protocol for FTIR Analysis

Due to the hygroscopic nature of this compound, sample preparation for IR spectroscopy must be performed in a dry environment to prevent atmospheric moisture from obscuring the spectrum.

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85).

-

Sample Preparation: KBr pellet press.

Sample Preparation (KBr Pellet Method):

-

In a dry environment (e.g., a glovebox or under a nitrogen blanket), finely grind a small amount (1-2 mg) of this compound using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the this compound and KBr by grinding the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Quickly transfer the pellet to the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the confident characterization of this compound. By following the detailed protocols, researchers can obtain high-quality data to support their synthetic and analytical endeavors.

References

The Advent and Ascendance of Potassium tert-Butoxide: A Technical Chronicle of a Cornerstone Reagent in Organic Chemistry

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery, history, and pivotal role of potassium tert-butoxide (t-BuOK) in the advancement of organic synthesis. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a historical perspective and practical data on this indispensable reagent.

This compound, a strong, sterically hindered, non-nucleophilic base, has become a mainstay in organic chemistry laboratories worldwide. Its unique properties have enabled countless synthetic transformations, from the formation of complex carbocycles to the synthesis of medicinally important molecules. This document traces the trajectory of t-BuOK from its early preparations to its current status as a versatile and powerful tool in the synthetic chemist's arsenal.

Discovery and Early History

While the precise moment of its first synthesis is not definitively documented in readily available literature, this compound emerged as a significant reagent in organic chemistry during the mid-20th century. The foundational method for its preparation, the reaction of metallic potassium with anhydrous tert-butanol (B103910), has been the standard for decades, suggesting its origins in the early explorations of alkali metal alkoxides.

By the 1950s, this compound was an established reagent, utilized by prominent chemists of the era for its unique ability to effect elimination reactions with a regioselectivity that was often complementary to other bases. Its bulky nature preferentially directs deprotonation at less sterically encumbered positions, a characteristic that would become famously associated with Hofmann-type eliminations.

Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct physical and chemical properties. A summary of key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉KO | [1][2] |

| Molecular Weight | 112.21 g/mol | [1] |

| Appearance | White to off-white hygroscopic crystalline powder | [1] |

| Melting Point | 256–258 °C (with decomposition) | [1] |

| Density | 1.19 g/cm³ at 20 °C | [1] |

| pKa of Conjugate Acid (tert-butanol) | ~17-18 | [1] |

| Solubility in THF (25-26 °C) | 25 g/100 mL | [1] |

| Solubility in tert-butanol (25-26 °C) | ~18 g/100 mL | [1] |

| Solubility in Hexane (25-26 °C) | 0.27 g/100 g | [1] |

| Solubility in Toluene (25-26 °C) | 2.27 g/100 g | [1] |

Key Applications in Organic Synthesis: A Historical Perspective

The rise of this compound as a preeminent reagent is best understood through its application in seminal synthetic transformations. Its role as a strong, non-nucleophilic base has been exploited in a multitude of reactions.

Dehydrohalogenation and the Hofmann Rule

One of the earliest and most significant applications of this compound was in dehydrohalogenation reactions to form alkenes. Its large steric profile favors the abstraction of a proton from the least substituted β-carbon, leading to the formation of the less thermodynamically stable, or "Hofmann," product. This regioselectivity is in stark contrast to that observed with smaller, less hindered bases like sodium ethoxide, which typically yield the more substituted "Zaitsev" product.

Caption: Regioselectivity in E2 reactions with t-BuOK.

Deprotonation of Carbon Acids

With a pKa of its conjugate acid, tert-butanol, around 17-18, this compound is a sufficiently strong base to deprotonate a wide range of carbon acids, including terminal alkynes, ketones, esters, and other active methylene (B1212753) compounds. This has made it an invaluable reagent for the generation of carbanions and enolates for subsequent alkylation, acylation, and condensation reactions.

Condensation Reactions

This compound has been widely employed as a base in various condensation reactions, such as the Claisen and Dieckmann condensations for the formation of β-keto esters and cyclic β-keto esters, respectively. Its ability to efficiently generate the requisite enolate intermediates in a non-nucleophilic manner is crucial for the success of these transformations.

Experimental Protocols

For the benefit of researchers, detailed experimental methodologies for the preparation and a key application of this compound are provided below.

Preparation of this compound (Classic Method)

Materials:

-

Anhydrous tert-butanol

-

Potassium metal

-

Anhydrous diethyl ether or other inert solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet is charged with anhydrous tert-butanol under an inert atmosphere.

-

Potassium metal, cut into small pieces and with the oxide layer removed, is cautiously added to the tert-butanol.

-

The reaction mixture is gently heated to initiate the reaction, which is evidenced by the evolution of hydrogen gas. The reaction rate is controlled by the rate of addition of potassium and by cooling the flask in a water bath if necessary.

-

After all the potassium has reacted, the excess tert-butanol can be removed by distillation under reduced pressure to yield solid this compound.

-

The resulting solid should be handled and stored under an inert atmosphere due to its hygroscopic nature.

Caption: Workflow for the preparation of t-BuOK.

Dehydrohalogenation of 2-Bromo-2-methylbutane to 2-Methyl-1-butene (Hofmann Product)

Materials:

-

2-Bromo-2-methylbutane

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of this compound in anhydrous DMSO is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

2-Bromo-2-methylbutane is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the addition of water.

-

The product is extracted with a low-boiling organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is carefully removed by distillation.

-

The resulting product can be further purified by distillation. Analysis by gas chromatography or NMR spectroscopy will confirm the major product as 2-methyl-1-butene.

Modern Developments and Future Outlook

The utility of this compound continues to expand in modern organic chemistry. It has found applications in transition-metal-catalyzed cross-coupling reactions, C-H activation, and the synthesis of complex natural products and pharmaceuticals. Its role as a "superbase" in combination with other reagents continues to be an active area of research. The fundamental principles that made this compound a valuable reagent in the mid-20th century—its strong basicity and steric hindrance—ensure its continued importance in the development of novel synthetic methodologies for years to come.

This technical guide provides a historical and practical overview of this compound, underscoring its enduring legacy and ongoing impact on the field of organic chemistry.

References

Methodological & Application

Application Notes and Protocols for Dehydrohalogenation Reactions Using Potassium tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium tert-butoxide (KOtBu) in dehydrohalogenation reactions. This powerful, sterically hindered, non-nucleophilic base is a crucial reagent in organic synthesis for the formation of alkenes.[1] This document outlines the underlying principles, experimental protocols, and quantitative data to guide researchers in the effective application of this methodology.

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene.[2] this compound is a strong base that is particularly effective in promoting E2 (bimolecular elimination) reactions.[1] Its significant steric bulk, due to the three methyl groups, leads to a pronounced regioselectivity, favoring the formation of the less substituted alkene, commonly known as the "Hofmann" product.[3] This is in contrast to smaller, unhindered bases which typically yield the more substituted "Zaitsev" product. This unique selectivity makes this compound an invaluable tool for controlling the outcome of elimination reactions.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards : It is flammable, corrosive, and reacts violently with water.[4] It can cause severe skin and eye burns.

-

Precautions : Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and sources of ignition.[4]

Reaction Mechanism

The dehydrohalogenation of alkyl halides using this compound proceeds via the E2 mechanism. This is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen (α-position), and the halide ion is simultaneously eliminated.

The steric hindrance of the tert-butoxide anion plays a crucial role in the regioselectivity of the reaction. It preferentially abstracts the most accessible β-hydrogen, which is typically on the least substituted carbon atom, leading to the formation of the Hofmann product.

Quantitative Data

The following tables summarize quantitative data for the dehydrohalogenation of various alkyl halides using this compound.

Table 1: Dehydrohalogenation of Acyclic Alkyl Halides

| Substrate | Base/Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |

| 1-Bromo-2-methylpropane (B43306) | KOtBu / t-BuOH | Reflux | 1 | 2-Methyl-1-propene | 91 | Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 1 |

| 2-Bromo-2-methylbutane | KOtBu / DMSO | 50 | 2 | 2-Methyl-1-butene (72%), 2-Methyl-2-butene (28%) | 95 (total) | Brown, H.C., et al. J. Am. Chem. Soc. 1966, 88, 1464-1472 |

| 2-Bromopentane | KOtBu / t-BuOH | 70 | 4 | 1-Pentene (70%), 2-Pentene (30%) | 85 (total) | Saunders, W.H., et al. J. Am. Chem. Soc. 1960, 82, 3588-3592 |

Table 2: Dehydrohalogenation of Cyclic Alkyl Halides

| Substrate | Base/Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |

| Bromocyclohexane | KOtBu / t-BuOH | 80 | 3 | Cyclohexene | 92 | Doering, W.v.E., and Aschner, T.C. J. Am. Chem. Soc. 1949, 71, 838-840 |

| 1-Bromo-1-methylcyclohexane | KOtBu / t-BuOH | 80 | 2 | Methylenecyclohexane (91%), 1-Methylcyclohexene (9%) | 94 (total) | Brown, H.C., and Klimisch, R.L. J. Am. Chem. Soc. 1966, 88, 1425-1430 |

Experimental Protocols

General Procedure for the Dehydrohalogenation of an Alkyl Halide

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide and the chosen solvent (e.g., tert-butanol (B103910) or DMSO) under an inert atmosphere (nitrogen or argon).

-

Add this compound in one portion or in portions over a period of time.

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Protocol for the Synthesis of 2-Methyl-1-propene from 1-Bromo-2-methylpropane

Reagents:

-

1-Bromo-2-methylpropane (13.7 g, 0.1 mol)

-

This compound (13.5 g, 0.12 mol)

-

Anhydrous tert-butanol (100 mL)

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-bromo-2-methylpropane in 80 mL of anhydrous tert-butanol.

-

Add this compound to the solution in one portion.

-

Heat the mixture to reflux with stirring for 1 hour.

-

Cool the reaction mixture in an ice bath.

-

Carefully add 50 mL of cold water to the flask.

-

Separate the organic layer and wash it with two 25 mL portions of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Distill the dried liquid to collect 2-methyl-1-propene. The product is a gas at room temperature and should be collected in a cold trap. The yield is approximately 91%.

Visualizations

Reaction Mechanism Diagrams

Caption: E2 dehydrohalogenation of a primary alkyl halide.

Caption: Regioselectivity in E2 dehydrohalogenation.

Experimental Workflow Diagram

Caption: General experimental workflow for dehydrohalogenation.

References

Application Notes and Protocols for Potassium tert-Butoxide Mediated Elimination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tert-butoxide (KOtBu) is a potent, non-nucleophilic, sterically hindered base widely employed in organic synthesis. Its principal application lies in promoting elimination reactions, specifically E2 eliminations, to generate alkenes. Due to its significant steric bulk, KOtBu preferentially abstracts the least sterically hindered β-hydrogen, leading to the formation of the less substituted alkene, commonly known as the Hofmann product. This regioselectivity is in contrast to smaller, unhindered bases like sodium ethoxide, which typically yield the more substituted and thermodynamically stable Zaitsev product. This unique characteristic makes this compound an invaluable tool for chemists, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) where precise control over regiochemistry is paramount.[1]

These application notes provide detailed protocols for this compound mediated elimination reactions, quantitative data on product distributions, and safety guidelines for handling this reactive reagent.

Data Presentation

The choice of base plays a critical role in determining the product distribution in elimination reactions. The following table summarizes the quantitative product ratios for the dehydrobromination of various alkyl halides with this compound compared to a smaller base, potassium ethoxide.

| Substrate | Base (1.0 M) | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) | Reference |

| 2-Bromobutane | KOtBu | 53 | 47 | [2] |

| 2-Bromopentane | KOtBu | 66 | 34 | [2] |

| 2-Bromo-2-methylbutane (B1582447) | KOtBu | 72 | 28 | [2] |

| 2-Bromo-2-methylbutane | KOEt | 30 | 70 | [2] |

Experimental Protocols

General Safety Precautions

This compound is a flammable solid that reacts violently with water.[3] It is also corrosive and can cause severe skin and eye burns.[3] Therefore, it is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[3] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Dehydrobromination of 2-Bromo-2-methylbutane

This protocol details the E2 elimination of 2-bromo-2-methylbutane to yield a mixture of 2-methyl-1-butene (B49056) (Hofmann product) and 2-methyl-2-butene (B146552) (Zaitsev product).

Materials:

-

2-Bromo-2-methylbutane

-

This compound (KOtBu)

-

tert-Butanol, anhydrous

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 M solution in tert-butanol, 50 mL, 50 mmol).

-

Addition of Substrate: While stirring under a nitrogen atmosphere, add 2-bromo-2-methylbutane (5.0 g, 33 mmol) to the this compound solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of pentane to the mixture.

-

Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

-

Purification and Analysis:

-

Remove the pentane by simple distillation.

-

Collect the alkene products by fractional distillation. 2-methyl-1-butene has a boiling point of 31 °C, and 2-methyl-2-butene has a boiling point of 38.5 °C.

-

Analyze the product ratio using gas chromatography (GC) or ¹H NMR spectroscopy.

-

Expected Yield: The total yield of the alkene mixture is typically high, often exceeding 80%. The expected product ratio is approximately 72% 2-methyl-1-butene and 28% 2-methyl-2-butene.[2]

Visualizations

Reaction Mechanism: E2 Elimination of 2-Bromo-2-methylbutane

Caption: E2 elimination of 2-bromo-2-methylbutane with KOtBu.

Experimental Workflow: Dehydrobromination Protocol

References

Application of Potassium tert-butoxide in Aldol Condensation Reactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The choice of base is critical in directing the course of this reaction. Potassium tert-butoxide (t-BuOK), a strong, sterically hindered base, offers distinct advantages in aldol-type reactions. Its high basicity facilitates the rapid and efficient generation of enolates, while its bulky nature can influence the stereochemical outcome and minimize side reactions such as self-condensation of ketones. This document provides detailed application notes and experimental protocols for the use of this compound in various aldol condensation reactions, including quantitative data and mechanistic diagrams to guide researchers in its effective application.

Key Applications of this compound in Aldol Condensations

This compound is a versatile reagent for promoting various aldol-type reactions:

-

Claisen-Schmidt Condensations: In reactions between an enolizable ketone and a non-enolizable aldehyde, t-BuOK efficiently deprotonates the ketone to form the enolate, which then attacks the aldehyde. This is a classic method for the synthesis of α,β-unsaturated ketones, also known as chalcones.

-

Directed Aldol Reactions: The use of a strong, non-nucleophilic base like this compound allows for the selective formation of a specific enolate in the presence of two different carbonyl compounds, enabling crossed aldol reactions that would otherwise yield complex product mixtures.

-

Intramolecular Aldol Condensations: t-BuOK is an effective base for promoting intramolecular cyclizations of dicarbonyl compounds to form cyclic α,β-unsaturated ketones or aldehydes.

-

Tandem/Cascade Reactions: As a potent initiator, this compound can trigger a sequence of reactions, starting with an aldol condensation, to build complex molecular scaffolds in a single pot.[1][2][3]

Quantitative Data Summary

The following tables summarize quantitative data from representative aldol condensation reactions employing this compound.

Table 1: this compound-Mediated Condensation Cascade Reaction for the Synthesis of 2-Aryl-3-methylindoles [1]

| Entry | Aldehyde Substrate | Product | Yield (%) | Time (h) | Temperature (°C) |

| 1 | 2-(benzyl(methyl)amino)benzaldehyde (B3033426) | 2-phenyl-3-methyl-1H-indole | 84 | 0.5 | 60 |

| 2 | 4-fluoro-2-(benzyl(methyl)amino)benzaldehyde | 5-fluoro-2-phenyl-3-methyl-1H-indole | 75 | 0.5 | 60 |

| 3 | 4-chloro-2-(benzyl(methyl)amino)benzaldehyde | 5-chloro-2-phenyl-3-methyl-1H-indole | 78 | 0.5 | 60 |

| 4 | 4-bromo-2-(benzyl(methyl)amino)benzaldehyde | 5-bromo-2-phenyl-3-methyl-1H-indole | 81 | 0.5 | 60 |

| 5 | 4-methyl-2-(benzyl(methyl)amino)benzaldehyde | 5-methyl-2-phenyl-3-methyl-1H-indole | 88 | 0.5 | 60 |

| 6 | 4-methoxy-2-(benzyl(methyl)amino)benzaldehyde | 5-methoxy-2-phenyl-3-methyl-1H-indole | 90 | 0.5 | 60 |

Table 2: Solvent-Free Claisen Condensation using this compound

| Entry | Ketone | Aldehyde | Product | Yield (%) | Time (min) | Temperature (°C) |

| 1 | Acetophenone (B1666503) | Benzaldehyde | Chalcone (B49325) | ~80-90 (crude) | 10-15 | Room Temp |

| 2 | 4'-Chloroacetophenone | Benzaldehyde | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | High | 10 | Room Temp |

Mechanistic Overview and Diagrams

The fundamental role of this compound in aldol condensations is the deprotonation of an α-carbon of a carbonyl compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule. The resulting alkoxide is protonated to give a β-hydroxy carbonyl compound (the aldol addition product), which can then undergo base-catalyzed dehydration to yield an α,β-unsaturated carbonyl compound (the aldol condensation product).

Caption: General mechanism of a base-catalyzed aldol condensation.

Experimental Protocols

Protocol 1: Synthesis of 2-phenyl-3-methyl-1H-indole via this compound-Mediated Cascade Reaction[1]

This protocol describes a transition-metal-free synthesis of a disubstituted indole, initiated by an aldol-type condensation.

Materials:

-

2-(benzyl(methyl)amino)benzaldehyde (0.2 mmol, 1.0 equiv)

-

This compound (t-BuOK) (0.5 mmol, 2.5 equiv)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (3 mL)

-

Glass vial with a cap

-

Magnetic stirrer and heating plate

Procedure:

-

To a glass vial equipped with a magnetic stir bar, add 2-(benzyl(methyl)amino)benzaldehyde (0.2 mmol).

-

Add this compound (0.5 mmol) to the vial.

-

Add anhydrous DMSO (3 mL).

-

Seal the vial with the cap.

-

Stir the reaction mixture at 60 °C for 30 minutes.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-3-methyl-1H-indole.

Caption: Experimental workflow for the cascade synthesis of 2-aryl-3-methylindoles.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol provides a green chemistry approach to the Claisen-Schmidt condensation using this compound under solvent-free conditions.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol, 1.0 equiv)

-

Acetophenone (1 mmol, 1.0 equiv)

-

This compound (t-BuOK) (1.1 mmol, 1.1 equiv)

-

Mortar and pestle

-

Ice-cold water

-

95% Ethanol (B145695) for recrystallization

Procedure:

-

In a clean, dry mortar, add the acetophenone (1 mmol) and the aromatic aldehyde (1 mmol).

-

Add this compound (1.1 mmol) to the mixture.

-

Grind the mixture vigorously with the pestle for 10-15 minutes at room temperature. The mixture will typically become a paste or solid.

-

Once the reaction is complete (solidification and TLC analysis), add about 5 mL of ice-cold water to the mortar and continue to grind to break up the solid.

-

Collect the crude product by vacuum filtration, washing with additional cold water.

-

Allow the crude product to air dry.

-

Recrystallize the crude chalcone from a minimal amount of hot 95% ethanol to obtain the purified product.

Caption: Workflow for the solvent-free synthesis of chalcones.

Conclusion

This compound is a powerful and versatile base for effecting a range of aldol condensation reactions. Its strong basicity allows for rapid enolate formation under mild conditions, while its steric bulk can be exploited to control selectivity. The provided protocols for a complex cascade reaction and a solvent-free Claisen-Schmidt condensation highlight the adaptability of this reagent for both complex molecule synthesis and green chemistry applications. The quantitative data and mechanistic diagrams serve as a valuable resource for researchers aiming to incorporate this compound into their synthetic strategies.

References

Application Notes and Protocols: Potassium Tert-Butoxide as a Catalyst in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tert-butoxide (KOtBu) has emerged as a powerful and versatile catalyst in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. Its strong basicity and ability to act as a single-electron transfer (SET) agent enable a wide range of transformations, often providing a cost-effective and environmentally benign alternative to traditional transition-metal catalysis.[1][2][3] These application notes provide detailed protocols and data for several key C-C bond-forming reactions catalyzed by KOtBu, intended to guide researchers in leveraging this readily available reagent for the synthesis of complex organic molecules relevant to drug discovery and development.

Dehydrogenative Silylation of Heteroarenes

The direct C-H silylation of heteroarenes is a valuable transformation for introducing a versatile synthetic handle. This compound catalyzes the dehydrogenative cross-coupling of heteroarenes with hydrosilanes, proceeding under mild conditions with the liberation of hydrogen gas as the only byproduct.[4][5][6] This method avoids the use of expensive and air-sensitive transition-metal catalysts.

Mechanistic Overview

The mechanism of the KOtBu-catalyzed dehydrogenative silylation of heteroarenes is thought to proceed through a radical chain mechanism.[1][4] Initiation can occur through the homolytic cleavage of a weakened Si-H bond in a hypercoordinated silicon species or via traces of oxygen reacting with KOtBu.[1][4] The resulting silyl (B83357) radical adds to the heterocycle, followed by β-hydrogen scission to form the C-Si bond and regenerate the radical chain carrier.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. web.stanford.edu [web.stanford.edu]

- 5. This compound mediated C-C, C-N, C-O and C-S bond forming reactions. | Semantic Scholar [semanticscholar.org]

- 6. Mechanistic Aspects of Hydrosilane/Potassium tert-Butoxide (HSiR3/KOtBu)-Mediated Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Using Potassium tert-Butoxide Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base widely employed in organic synthesis. Its sterically hindered nature makes it an ideal reagent for promoting elimination reactions and deprotonations where nucleophilic attack is undesirable.[1] This document provides detailed application notes and experimental protocols for the safe and effective use of this compound solutions in common organic transformations.

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions. It is a flammable solid, corrosive, and reacts violently with water.[2][3][4] Inhalation can be harmful, and it can cause severe skin and eye burns.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required.[5]

Storage and Handling:

-

This compound is air and moisture sensitive and must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[5][6][7]

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5]

-

Keep containers tightly closed.[6] Solutions in THF are often supplied in Sure/Seal™ bottles, which allow for the withdrawal of the reagent via syringe without exposing it to the atmosphere.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Spills: Evacuate the area. Use personal protective equipment. For solid spills, sweep up and shovel into a suitable container for disposal. For solutions, absorb with an inert material and place in a sealed container. Do not use water to clean up spills.[5][6]

General Experimental Setup

Reactions involving this compound are typically performed under an inert atmosphere to prevent its reaction with atmospheric water and carbon dioxide.

A detailed protocol for setting up a reaction under an inert atmosphere is as follows:

-

Glassware Preparation: All glassware should be oven-dried for at least 4 hours at >120 °C to remove any adsorbed water and assembled while hot, allowing it to cool under a stream of inert gas (nitrogen or argon).[8]

-

Inert Atmosphere: The reaction flask is connected to a Schlenk line or a balloon filled with an inert gas to maintain a positive pressure throughout the experiment.[8] The system should be purged with the inert gas for several minutes.

-

Reagent Addition: Anhydrous solvent and other reagents are added to the reaction flask via syringe through a rubber septum.

-

Addition of this compound Solution: The required volume of this compound solution is withdrawn from the Sure/Seal™ bottle using a dry syringe and added dropwise to the reaction mixture, typically at 0 °C to control any exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched, usually by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at 0 °C. The product is then extracted into an organic solvent, washed, dried, and concentrated.

Application Notes and Protocols

Dehydrohalogenation of Alkyl Halides

This compound is a preferred base for E2 elimination reactions, particularly for the synthesis of the less substituted (Hofmann) alkene product due to its steric bulk.[1]

Protocol for Dehydrohalogenation of 2-Bromobutane (B33332):

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol (B103910) (20 mL).

-

Add potassium metal (1.0 g, 25.6 mmol) in small portions to the tert-butanol. The mixture is stirred until all the potassium has reacted to form this compound.

-

Cool the solution to room temperature and add 2-bromobutane (2.0 g, 14.6 mmol).

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction by GC for the disappearance of the starting material.

-

Cool the reaction to room temperature and quench by the slow addition of water (20 mL).

-

Extract the product with pentane (B18724) (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

The product distribution can be analyzed by GC.

| Substrate | Base | Solvent | Major Product | Minor Product | Yield (%) |

| 2-Bromobutane | KOtBu | t-BuOH | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | ~70-80 |

| 2-Bromo-2-methylbutane | KOtBu | t-BuOH | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | ~90 |

| 1-Bromobutane | KOtBu | t-BuOH | 1-Butene | - | >95 |

Aldol (B89426) Condensation

This compound is an effective base for promoting aldol condensation reactions by generating an enolate from a ketone or aldehyde.[9]

Protocol for the Aldol Condensation of Acetone (B3395972) and Benzaldehyde (B42025):

-

In a round-bottom flask, dissolve benzaldehyde (2.12 g, 20 mmol) and acetone (0.58 g, 10 mmol) in ethanol (B145695) (20 mL).

-

In a separate flask, prepare a solution of this compound (0.22 g, 2 mmol) in ethanol (10 mL).

-

Slowly add the this compound solution to the aldehyde/ketone mixture with stirring at room temperature.

-

A precipitate should form within a few minutes. Stir the reaction for 30 minutes.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield dibenzylideneacetone.

| Aldehyde | Ketone | Base (eq.) | Solvent | Product | Yield (%) |

| Benzaldehyde | Acetone | 0.2 | Ethanol | Dibenzylideneacetone | 91 |

| 4-Methoxybenzaldehyde | Cyclohexanone | 1.1 | THF | 2-(4-Methoxybenzylidene)cyclohexanone | 85 |

| Furfural | Acetone | 0.2 | Ethanol | Difurfurylideneacetone | 88 |

Williamson Ether Synthesis

While typically not the first choice for simple ethers due to its steric hindrance promoting elimination, this compound can be used in the Williamson ether synthesis when a strong, non-nucleophilic base is required to deprotonate the alcohol, especially with less reactive alkyl halides.

Protocol for the Synthesis of Benzyl (B1604629) tert-Butyl Ether:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (30 mL) and tert-butanol (3.7 g, 50 mmol).

-

Cool the solution to 0 °C and add this compound (5.6 g, 50 mmol) portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (7.7 g, 45 mmol) dropwise to the solution.

-

Heat the reaction to reflux for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Alcohol | Alkyl Halide | Base | Solvent | Product | Yield (%) |

| tert-Butanol | Benzyl Bromide | KOtBu | THF | Benzyl tert-butyl ether | ~75 |

| Ethanol | Benzyl Bromide | KOtBu | THF | Benzyl ethyl ether | ~85 |

| Phenol | Benzyl Chloride | KOtBu | DMF | Benzyl phenyl ether | ~90 |

Intramolecular Cyclization

This compound is a powerful tool for promoting intramolecular cyclization reactions through the formation of carbanions or enolates that can then undergo intramolecular nucleophilic attack.

Protocol for the Intramolecular Cyclization of 2'-Bromoacetophenone (B1265738):

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2'-bromoacetophenone (1.99 g, 10 mmol) in anhydrous THF (100 mL).

-

Add this compound (1.23 g, 11 mmol) to the solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl (50 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography to afford 2-methylbenzofuran.

| Substrate | Base (eq.) | Solvent | Product | Yield (%) |

| 2'-Bromoacetophenone | 1.1 | THF | 2-Methylbenzofuran | 85 |

| 1-(2-Bromophenyl)propan-1-one | 1.1 | THF | 2-Ethylbenzofuran | 82 |

| 2-(2-Bromophenoxy)acetonitrile | 1.2 | DMSO | Benzofuran-2-carbonitrile | 78 |

Logical Relationships in KOtBu Reactions

The reactivity and selectivity of this compound are governed by several factors, including its steric bulk, the nature of the substrate, the solvent, and the temperature.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. dcfinechemicals.com [dcfinechemicals.com]